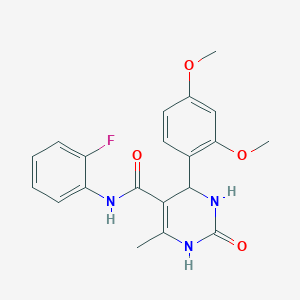

4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

描述

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered dihydropyrimidine ring substituted with a 2,4-dimethoxyphenyl group at position 4 and a 2-fluorophenyl carboxamide moiety at position 3. Its structure is derived from the Biginelli reaction framework, modified to incorporate methoxy and fluoro substituents, which enhance electronic and steric properties critical for biological interactions .

属性

IUPAC Name |

4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4/c1-11-17(19(25)23-15-7-5-4-6-14(15)21)18(24-20(26)22-11)13-9-8-12(27-2)10-16(13)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBRJYJLVWJQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Key Observations:

Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to bulkier substituents like 2,3-dimethylphenyl or 3,5-bis(trifluoromethyl)phenyl . Fluorine’s electronegativity could also improve metabolic stability.

Functional Group Influence: The carboxamide moiety in the target compound supports hydrogen bonding with active-site residues, unlike ester derivatives (e.g., methyl/ethyl carboxylates), which lack this capability . 2-oxo vs.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for N-aryl carboxamides, involving condensation of urea derivatives with β-keto esters under acidic conditions . The 2-fluorophenyl group may require protective-group strategies to avoid side reactions.

Crystallographic and Conformational Insights :

- Analogs with fluorophenyl groups (e.g., ) exhibit dihedral angles <15° between the pyrimidine ring and aryl substituents, suggesting a planar conformation that stabilizes intermolecular interactions . The target compound’s 2,4-dimethoxyphenyl group may adopt a similar conformation, enhancing crystal packing efficiency.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high purity and yield of the target compound?

- Methodology : Multi-step synthesis involving Biginelli-like cyclocondensation or modified Hantzsch reactions is common for tetrahydropyrimidine derivatives. Key steps include:

- Step 1 : Condensation of substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde) with urea/thiourea and β-keto esters under acidic conditions.

- Step 2 : Post-functionalization via coupling reactions (e.g., carboxamide formation using 2-fluoroaniline).

- Optimization : Use of anhydrous solvents (DMF, DCM), controlled temperature (70–90°C), and catalytic acids (HCl, p-TsOH) to minimize side products .

Q. How can structural characterization be rigorously validated for this compound?

- Techniques :

- NMR : Assign methoxy (δ 3.7–3.9 ppm), fluorophenyl (δ 7.1–7.4 ppm), and tetrahydropyrimidine ring protons (δ 2.5–5.5 ppm) via ¹H/¹³C NMR .

- X-ray Crystallography : Resolve stereochemistry at C4 (R-configuration common in similar derivatives) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z ~425) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Targets : Prioritize kinases (e.g., CDK, EGFR) or inflammatory enzymes (COX-2) based on structural analogs .

- Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., ATPase activity for kinases).

- Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Approach :

- Core Modifications : Vary substituents at positions 2 (oxo vs. thioxo), 4 (aryl groups), and 5 (carboxamide linkers) .

- Analog Synthesis : Prepare derivatives with alternative fluorophenyl/methoxyphenyl substitutions (e.g., 3,4,5-trimethoxyphenyl in ).

- Data Analysis :

| Derivative | R4 | R5 | IC50 (μM) vs. CDK2 | Selectivity Ratio (CDK2/COX-2) |

|---|---|---|---|---|

| Parent | 2,4-OMePh | 2-FPh | 0.45 | 12:1 |

| Analog A | 3,4,5-OMePh | 2-FPh | 0.32 | 18:1 |

| Table 1. Example SAR data for kinase selectivity optimization . |

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

- Key Factors :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 metabolism via LC-MS). Derivatives with electron-withdrawing groups (F, Cl) show improved half-lives .

- Solubility : Use logP calculations (e.g., ClogP ~3.2) and experimental shake-flask methods. Introduce polar groups (e.g., hydroxyls) to enhance bioavailability .

- Case Study : A fluorophenyl analog exhibited strong in vitro COX-2 inhibition (IC50 = 0.2 μM) but poor oral efficacy in murine models due to rapid glucuronidation .

Q. What computational methods aid in predicting off-target interactions?

- Tools :

- Molecular Docking (AutoDock Vina) : Screen against Pharmaprojects or ChEMBL databases to identify potential off-targets (e.g., serotonin receptors) .

- MD Simulations : Analyze binding pocket flexibility over 100-ns trajectories to assess target stability .

Methodological Challenges

Q. How to address low reproducibility in biological assays for this compound class?

- Solutions :

- Standardize Protocols : Pre-treat cells with identical serum batches; control ambient CO2 levels during assays .

- Batch Analysis : Use HPLC to verify compound integrity post-storage (e.g., degradation <5% over 6 months at −20°C) .

Q. What strategies mitigate racemization during synthesis?

- Preventive Measures :

- Chiral Auxiliaries : Employ (R)-BINOL catalysts during cyclocondensation .

- Low-Temperature Workup : Quench reactions at 0°C to preserve stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。